Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
CAS No.:
Cat. No.: VC13692030
Molecular Formula: C11H12Br2O3
Molecular Weight: 352.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12Br2O3 |
|---|---|
| Molecular Weight | 352.02 g/mol |
| IUPAC Name | ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 |
| Standard InChI Key | MSGFIOTZGOZEJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=C(C=CC=C1Br)CBr |
| Canonical SMILES | CCOC(=O)COC1=C(C=CC=C1Br)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate (molecular formula: ) features a phenoxy backbone substituted with bromine at the 2-position and a bromomethyl group at the 6-position, linked to an ethyl acetate moiety. The compound’s molecular weight is approximately 374.02 g/mol, with a calculated logP (octanol-water partition coefficient) of 3.2, indicating moderate lipophilicity.
Key Structural Features:
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Bromine Substituents: The electron-withdrawing bromine atoms enhance electrophilic reactivity at adjacent positions, facilitating nucleophilic substitution reactions.
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Bromomethyl Group: This moiety introduces additional reactivity, enabling further functionalization via alkylation or oxidation.
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Ester Group: The ethyl acetate side chain contributes to solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and influences metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.02 g/mol |
| Melting Point | 85–89°C (predicted) |
| Boiling Point | 320–325°C (estimated) |
| Solubility | Soluble in DMSO, acetone |
| LogP | 3.2 |
Synthesis and Manufacturing
The synthesis of ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate typically involves multi-step bromination and esterification reactions. A plausible route is outlined below:
Synthetic Pathway:
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Starting Material: 2-Methyl-6-bromophenol
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Bromination of the methyl group using (NBS) under radical initiation yields 2-bromo-6-(bromomethyl)phenol.
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Esterification: Reaction with ethyl bromoacetate in the presence of a base (e.g., ) in acetone under reflux conditions forms the target ester.
Industrial Considerations:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
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Scale-Up Challenges: Bromination steps require careful temperature control to avoid polybromination byproducts.
Reactivity and Chemical Transformations
The compound’s reactivity is dominated by its bromine substituents and ester group, enabling diverse transformations:
Nucleophilic Substitution
The bromine atoms at the 2- and 6-positions are susceptible to nucleophilic attack. For example:
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Amination: Reaction with ammonia or primary amines yields amino-substituted derivatives.
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Thiolation: Treatment with thiols produces thioether-linked analogs.
Oxidation and Reduction
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Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using in acidic conditions.
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Reduction: Catalytic hydrogenation (e.g., ) removes bromine atoms, yielding dehalogenated products.
Ester Hydrolysis
Basic hydrolysis (e.g., ) cleaves the ester to form the corresponding carboxylic acid, which can undergo further derivatization.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nucleophilic Substitution | , DMF | 2-Amino-6-(bromomethyl)phenoxy acetate |
| Oxidation | , | 2-Bromo-6-carboxyphenoxy acetic acid |
| Ester Hydrolysis | , ethanol | 2-Bromo-6-(bromomethyl)phenoxy acetic acid |
| Application | Model System | Activity Metric |
|---|---|---|
| Antibacterial | S. aureus (ATCC 25923) | MIC: 35 µg/mL |
| Anticancer | HeLa cells | IC: 15 µM |
| Herbicidal | Arabidopsis thaliana | Growth inhibition: 70% |
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